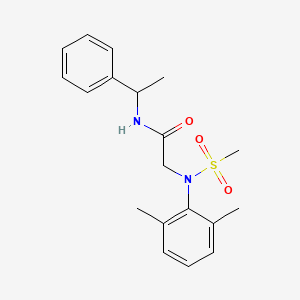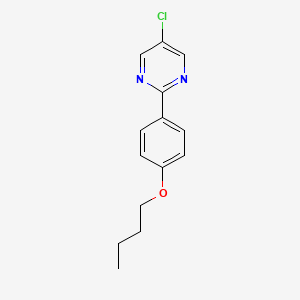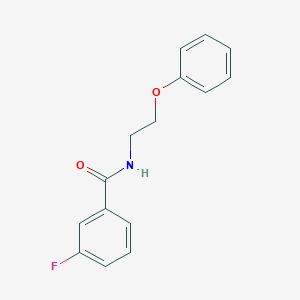
N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide is a complex organic compound with a unique structure that includes both aromatic and sulfonyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the 2,6-dimethylphenyl group: This can be achieved through Friedel-Crafts alkylation.
Introduction of the methylsulfonyl group: This step usually involves sulfonation reactions.
Attachment of the glycinamide moiety: This is typically done through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the sulfonyl group can produce sulfides.
科学的研究の応用
N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N2-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors that mediate biological responses.
Pathways: Modulation of signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide: shares similarities with other sulfonyl-containing amides and aromatic compounds.
This compound: is unique due to its specific combination of functional groups and structural features.
Uniqueness
- The presence of both aromatic and sulfonyl groups in N2-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide provides distinct chemical reactivity and potential biological activity.
- Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
特性
IUPAC Name |
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14-9-8-10-15(2)19(14)21(25(4,23)24)13-18(22)20-16(3)17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJIAHIKCHKYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]propanamide](/img/structure/B4945396.png)
![2-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4945402.png)
![N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzamide](/img/structure/B4945406.png)
![2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B4945415.png)
![3-fluoro-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4945421.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(2-oxo-1-piperidinyl)butanamide](/img/structure/B4945426.png)
![(3R*,4R*)-1-[3-(4-chlorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4945427.png)
![N-[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B4945430.png)
![(2-fluoro-5-methoxybenzyl)({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4945447.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B4945467.png)
![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4945477.png)
![(2,4-Dichlorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone](/img/structure/B4945483.png)
